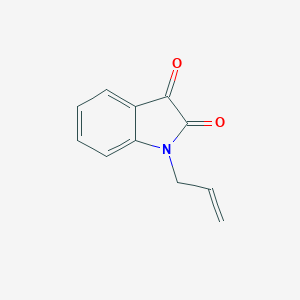
1-allyl-1H-indole-2,3-dione
Descripción general
Descripción
1-Allyl-1H-indole-2,3-dione, also known as Isatin, is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is a solid substance at room temperature .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
Several 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations were optimized at the B3LYP/6-311G(d,p) level . The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .
Physical And Chemical Properties Analysis
1-Allyl-1H-indole-2,3-dione is a solid substance at room temperature . It has a molecular weight of 187.2 . The storage temperature is at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
1-allyl-1H-indole-2,3-dione, commonly referred to as isatin, serves as a versatile substrate in the synthesis of various heterocyclic compounds, such as indoles and quinolines. It's known for its role in drug synthesis and has been identified in mammalian tissue, suggesting its involvement in modulating biochemical processes. The substance has seen extensive use in organic synthesis over the past decades, and its biological and pharmacological properties have been extensively documented (Garden & Pinto, 2001).
Anticancer Properties
1H-indole-2,3-dione derivatives have demonstrated a range of biological activities, notably in brain function and infection protection. Their anticancer potential, particularly due to their antileukemic effects on various cancer cell lines, has been a subject of significant research. Some derivatives, especially those with allyl substituents, have shown cytotoxic activity in B-lymphoma and chronic myeloid leukemia cell lines. These findings indicate a potential therapeutic role for 1H-indole-2,3-dione derivatives in cancer treatment, with a focus on B-lymphoma and chronic myeloid leukemia (Kuruca et al., 2008).
Sensing and Chemosensor Applications
1H-indole-2,3-dione has also been utilized as a chemosensor due to its amide and carbonyl functional groups, which enable it to bind and chelate metal ions. Its high sensing capability and selective detection of Fe3+ ions have been highlighted, demonstrating its potential as a fluorescent chemosensor agent. This ability to selectively detect specific ions makes it valuable in various analytical and environmental applications (Fahmi et al., 2019).
Corrosion Inhibition and Protective Coatings
Indole-2,3-dione derivatives have found applications as corrosion inhibitors. Their ability to form chelates on metal surfaces and promote the formation of protective films makes them suitable for protecting metals against corrosion, especially in acidic environments. They have been shown to be efficient inhibitors against metal corrosion, adding to their range of practical applications in material science and engineering (Miao, 2014).
Mecanismo De Acción
Target of Action
1-Allyl-1H-indole-2,3-dione, like other indole derivatives, has been found to bind with high affinity to multiple receptors . Indoles play a significant role in cell biology and are important types of molecules in natural products and drugs .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Allyl-1H-indole-2,3-dione may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.
Result of Action
Given the broad biological activities of indole derivatives , it is likely that 1-Allyl-1H-indole-2,3-dione could have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
1-prop-2-enylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNYDPBLEDGGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364871 | |
| Record name | 1-allyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-1H-indole-2,3-dione | |
CAS RN |
830-74-0 | |
| Record name | 1-allyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allylisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)

![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)
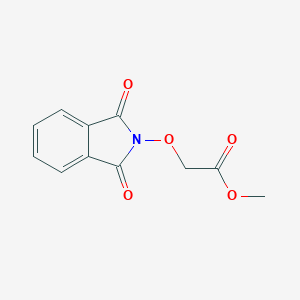
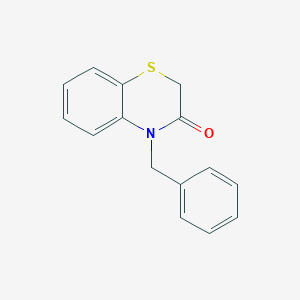
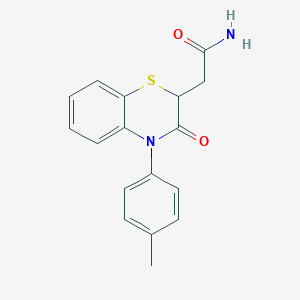

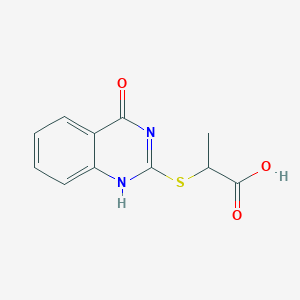
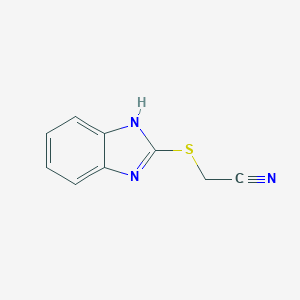

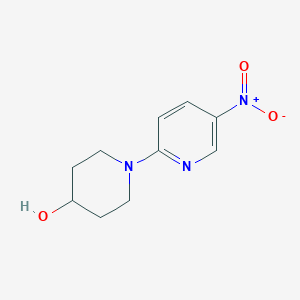
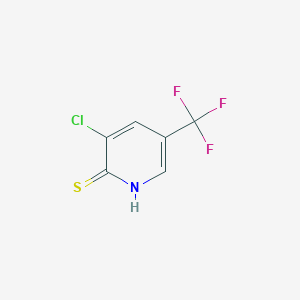
![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)
![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)